

Application Note: Preparation and Certification of 2-Nitrophenylhydrazine Analytical Standard

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Compound of Interest

Compound Name: 2-Nitrophenylhydrazine

Cat. No.: B1229437

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrophenylhydrazine (2-NPH) is a crucial derivatizing agent used in analytical chemistry, particularly for the sensitive determination of aldehydes, ketones, and carboxylic acids by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.^[1]^[2]^[3] The formation of 2-nitrophenylhydrazone derivatives significantly enhances the hydrophobicity and detectability of these analytes.^[4]^[5] For accurate quantification in research and drug development, a well-characterized, high-purity analytical standard of **2-nitrophenylhydrazine** is essential. This document provides detailed protocols for the synthesis, purification, and analytical characterization of **2-nitrophenylhydrazine** to serve as an analytical standard.

Experimental Protocols

Part 1: Synthesis of 2-Nitrophenylhydrazine from 2-Nitroaniline

This protocol describes the synthesis of **2-nitrophenylhydrazine** via the diazotization of 2-nitroaniline, followed by reduction of the resulting diazonium salt.^[6]^[7]

Materials and Reagents:

- 2-Nitroaniline ($\text{C}_6\text{H}_6\text{N}_2\text{O}_2$)[8]
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl), concentrated (10N)
- Sodium Metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Sodium Hydroxide (NaOH)
- Distilled Water
- Ice
- Beakers (500 mL, 1000 mL)
- Stirring rod or magnetic stirrer
- Filtration apparatus (Buchner funnel, filter paper)
- pH meter or pH indicator strips

Procedure:

- Diazotization of 2-Nitroaniline:
 - In a 500 mL beaker, suspend 27.6 g of finely powdered 2-nitroaniline in 250 mL of distilled water and 50 mL of 10N hydrochloric acid with vigorous stirring.[6]
 - Cool the suspension to below 5°C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.[9][10]
 - Slowly add a pre-cooled solution of 15 g of sodium nitrite in 30 mL of distilled water dropwise to the suspension over 30-45 minutes.[6]
 - After the addition is complete, adjust the pH of the system to 1-2 and continue stirring for 1.5-2 hours, maintaining the temperature between $8-10^\circ\text{C}$. [6]

- Filter the reaction mixture to remove any unreacted starting material and retain the filtrate, which contains the 2-nitrobenzenediazonium chloride.
- Reduction to **2-Nitrophenylhydrazine**:
 - In a separate 1000 mL beaker, dissolve 100 g of sodium metabisulfite in 250 mL of distilled water.[\[6\]](#)
 - To this solution, carefully add 130 g of sodium hydroxide while stirring and cooling to maintain the temperature at approximately 12°C.[\[6\]](#)
 - Slowly add the previously prepared diazonium salt filtrate to the sodium metabisulfite solution. Control the addition rate to keep the temperature between 12-15°C and the pH at 7.[\[6\]](#)
 - After stirring for 30 minutes, add 115 g of hydrochloric acid and heat the mixture to 70°C for 2 hours.[\[6\]](#)
 - Cool the solution to 20°C and collect the precipitated crude **2-nitrophenylhydrazine** by filtration.[\[6\]](#)
- Acid Hydrolysis and Isolation:
 - Transfer the filter cake to a 500 mL beaker containing 300 g of hydrochloric acid.[\[6\]](#)
 - Stir the slurry for 30 minutes, then heat to 80-90°C for 2 hours.[\[6\]](#)
 - Cool the mixture to 20°C and filter to collect the solid product, which is **2-nitrophenylhydrazine** hydrochloride.
 - Wash the product with cold water and dry under vacuum. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and recrystallized.

Part 2: Purification by Recrystallization

Purification of the crude product is essential to achieve the high purity required for an analytical standard.

Materials and Reagents:

- Crude **2-Nitrophenylhydrazine**
- Ethanol or n-Butyl Alcohol[11]
- Activated Carbon (optional)
- Erlenmeyer flask
- Heating mantle or hot plate
- Ice bath

Procedure:

- Dissolve the crude **2-nitrophenylhydrazine** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored with impurities, add a small amount of activated carbon and boil for a few minutes.
- Hot filter the solution to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the prepared **2-nitrophenylhydrazine** analytical standard.

Parameter	Expected Value	Reference
Physical Appearance	Orange to reddish-brown crystalline powder	[12]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[13]
Molecular Weight	153.14 g/mol	[14]
Melting Point	91-93 °C	[15][16]
Purity (HPLC)	≥ 98%	[6][17]
¹ H NMR (DMSO-d ₆)	δ ~10.6 (s, 1H), ~9.25 (s, 1H), ~8.16 (d, 1H), ~7.76 (t, 1H), ~7.39 (d, 1H), ~7.10 (t, 1H) ppm	[18]
¹³ C NMR	Characteristic peaks for the aromatic ring and functional groups	[14][18]
Mass Spectrometry (m/z)	[M+H] ⁺ ≈ 154.06	[19]
FTIR (KBr, cm ⁻¹)	Peaks corresponding to N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches	[14][20]

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[3]
- Mobile Phase: Acetonitrile and water mixture (e.g., 90:10 v/v).[3] For MS compatibility, replace any non-volatile acid with formic acid.[21]

- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 365 nm.[3]
- Column Temperature: 30°C.[3]
- Standard Preparation: Accurately weigh and dissolve the prepared **2-nitrophenylhydrazine** in the mobile phase to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

- ^1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6).[\[18\]](#) Acquire the spectrum on a 300 MHz or higher spectrometer.
- ^{13}C NMR: Acquire the spectrum of the same sample to confirm the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology:

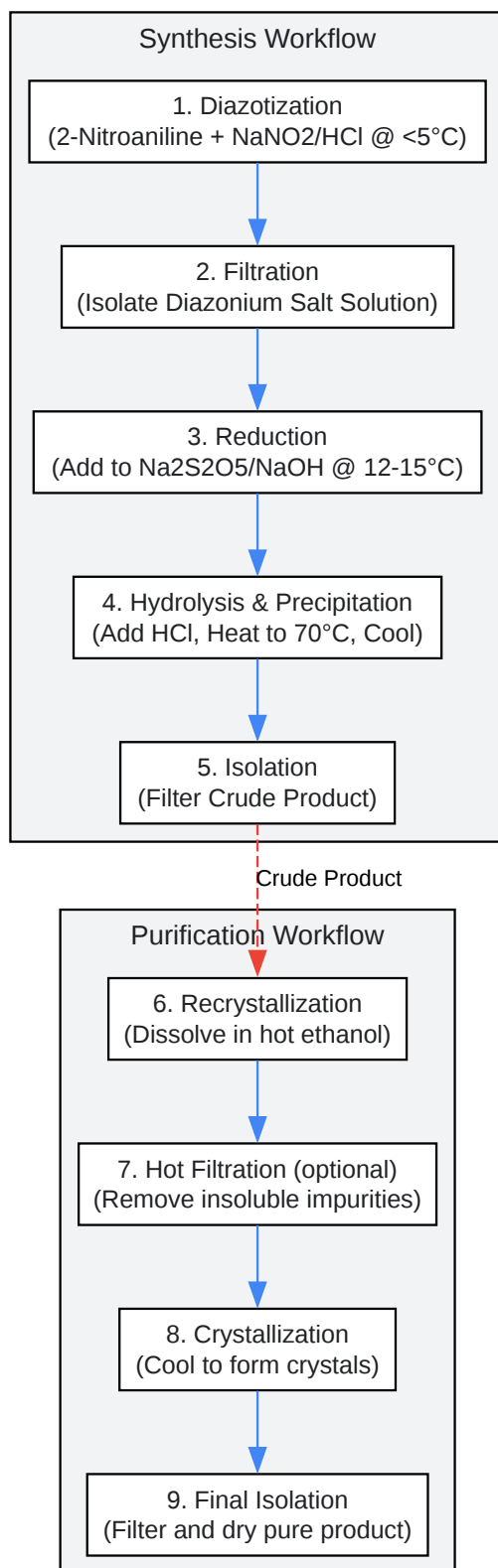
- Technique: Electrospray Ionization (ESI) is suitable for this compound.
- Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the mass spectrometer.
- Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Infrared (IR) Spectroscopy for Functional Group Identification

Methodology:

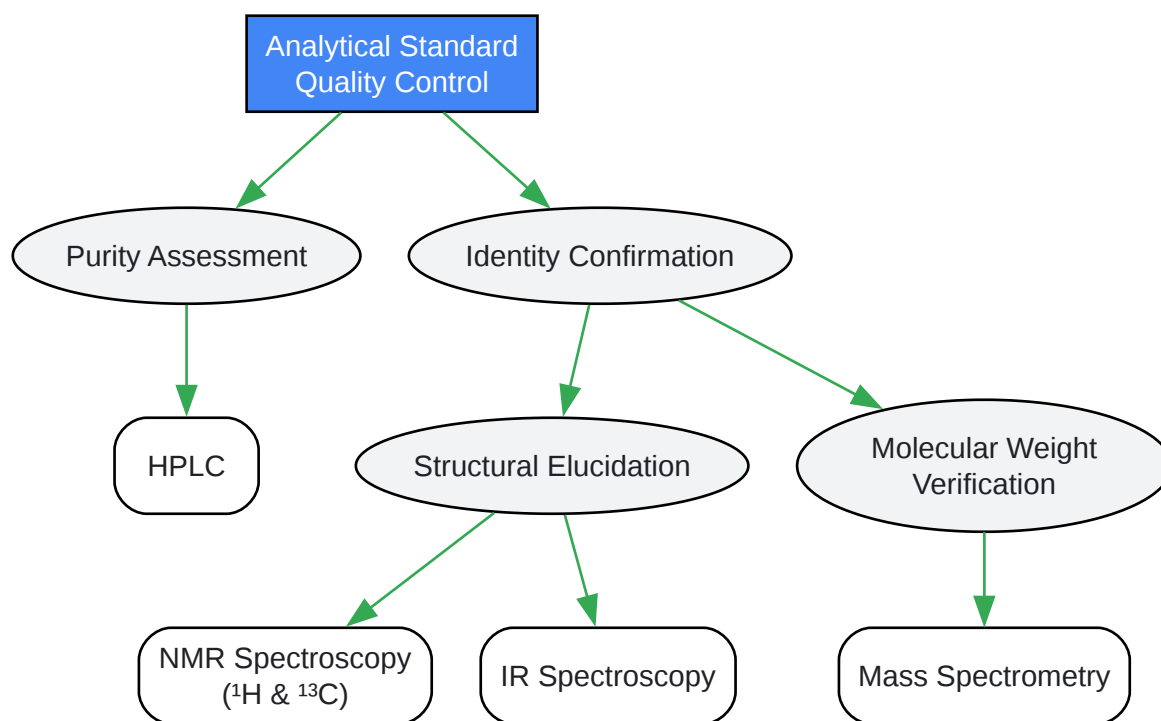
- Technique: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.^[14]
- Analysis: Acquire the spectrum and identify characteristic absorption bands for N-H, aromatic C-H, C=C, and NO₂ functional groups.

Mandatory Visualizations



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Caption: Workflow for the synthesis and purification of **2-Nitrophenylhydrazine**.



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Caption: Quality control workflow for **2-Nitrophenylhydrazine** analytical standard.

Safety Precautions

- **2-Nitrophenylhydrazine:** Flammable solid, harmful if swallowed, and causes skin and eye irritation.[14][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]
- **Reagents:** Handle concentrated acids and bases with extreme care in a fume hood.
- **Diazonium Salts:** Diazonium salts can be explosive when dry.[9] Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.
- **General:** Perform all operations in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[22]

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